
2-(2-Bromo-6-chlorophenyl)acetic acid
Description
2-(2-Bromo-6-chlorophenyl)acetic acid (IUPAC name: 2-[2-[(2-bromo-6-chlorophenyl)amino]phenyl]acetic acid) is a halogenated phenylacetic acid derivative with the molecular formula C₁₄H₁₁BrClNO₂ and a molecular weight of 340.6 g/mol . It is recognized as Impurity D in diclofenac sodium, a non-steroidal anti-inflammatory drug (NSAID), and is listed in the European Pharmacopoeia (EP) and other regulatory standards . The compound’s CAS registry number is 127792-23-8 .
Analytical methods such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed for its detection and quantification .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for 2-(2-Bromo-6-chlorophenyl)acetic acid, and how are reaction conditions optimized?
The synthesis typically involves halogenation of a phenylacetic acid precursor, followed by regioselective bromination and chlorination. Key steps include:
- Halogenation : Bromine and chlorine are introduced via electrophilic substitution under controlled temperature (e.g., 0–5°C) to avoid overhalogenation.
- Coupling reactions : Palladium-catalyzed cross-coupling may be used to attach substituents.
- Purification : Recrystallization in solvents like dichloromethane or acetonitrile ensures high purity . Optimization involves adjusting catalysts (e.g., FeCl₃ for regioselectivity) and solvent polarity to improve yields (>80%) and minimize byproducts.
Q. How is the compound characterized structurally and chemically post-synthesis?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm). IR identifies the carboxylic acid group (C=O stretch ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 263.93) .
- Elemental analysis : Ensures stoichiometric ratios of Br, Cl, and C/H/O .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as:
- A pharmaceutical impurity in diclofenac sodium production (EP impurity D), requiring strict quantification .
- A building block for anti-inflammatory and analgesic drug candidates due to its halogenated aryl structure, which enhances target binding .
Advanced Research Questions
Q. How do crystallographic studies resolve molecular conformation and intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals:
- Hydrogen bonding : Carboxylic acid dimers form O–H⋯O interactions (2.65–2.75 Å).
- Halogen interactions : Br⋯Cl contacts (3.3–3.5 Å) stabilize crystal packing . Software like ORTEP-3 visualizes thermal ellipsoids and torsion angles, critical for understanding steric effects .
Q. What methodologies elucidate its mechanism of action in enzyme inhibition?
- Kinetic assays : Measure inhibition constants (Kᵢ) against cyclooxygenase (COX) isoforms using spectrophotometry.
- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding poses in COX-2’s hydrophobic pocket .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
Q. How do researchers address regioselectivity challenges during halogenation?
- Directing groups : Electron-withdrawing substituents (e.g., –COOH) guide Br/Cl to ortho positions.
- Lewis acids : FeCl₃ enhances bromination at the 2-position, achieving >90% regioselectivity .
- Competitive experiments : Monitor reaction progress via HPLC to optimize halogen stoichiometry .
Q. What analytical challenges arise in quantifying this compound as a pharmaceutical impurity?
- Co-elution issues : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) separates it from diclofenac and related impurities (LOD <0.05%) .
- Validation : ICH guidelines require linearity (R² >0.999), precision (%RSD <2%), and recovery (98–102%) .
Q. How do structural modifications influence biological activity compared to analogs?
Comparative studies show:
Compound | Substituents | Activity (IC₅₀ vs. COX-2) |
---|---|---|
2-(2-Bromo-6-chlorophenyl) | Br (2), Cl (6), –COOH | 0.8 µM |
2-(4-Bromophenyl) | Br (4), –COOH | 2.3 µM |
The ortho Br/Cl arrangement enhances steric complementarity with COX-2’s active site . |
Q. Methodological Considerations
- Synthetic reproducibility : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .
- Crystallization : Slow cooling in ethanol/water mixtures yields diffraction-quality crystals .
- Analytical rigor : Cross-validate NMR and LC-MS data with certified reference standards (e.g., EP impurity D) .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Diclofenac Sodium and Its Impurities
Diclofenac sodium (2-(2,6-dichlorophenylamino)phenylacetic acid sodium salt) serves as the parent drug. Key impurities include:
Key Findings :
- The bromo-chloro substitution in Impurity D distinguishes it from diclofenac (dichloro substitution), increasing molecular weight and altering polarity .
- The sodium salt form (CAS 127792-45-4) is utilized as a reference standard in quality control .
Halogen-Substituted Phenylacetic Acid Derivatives
Structural analogs with variations in halogen position or type include:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
---|---|---|---|---|
2-(2-Bromophenyl)acetic acid | Not available | C₈H₇BrO₂ | 215.05 | Lacks 6-chloro substituent |
2-(4-Bromo-2-chlorophenyl)acetic acid | 52864-56-9 | C₈H₆BrClO₂ | 249.49 | Halogen positions reversed |
2-(5-Bromo-2-chlorophenyl)acetic acid | 81682-38-4 | C₈H₆BrClO₂ | 249.49 | Halogens at positions 5 and 2 |
Key Findings :
- Positional isomerism (e.g., bromo at position 4 vs. 2) significantly affects electronic properties and solubility .
Toxicological and Analytical Considerations
- Analytical Methods : Impurity D is quantified using HPLC with a detection limit of ≤0.5% in diclofenac formulations . Its sodium salt (CAS 127792-45-4) is employed as a certified reference material .
Properties
IUPAC Name |
2-(2-bromo-6-chlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPDPINDCZGYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337850 | |
Record name | (2-Bromo-6-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37777-77-8 | |
Record name | (2-Bromo-6-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromo-6-chlorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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